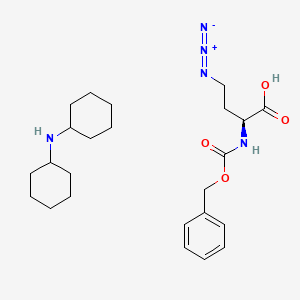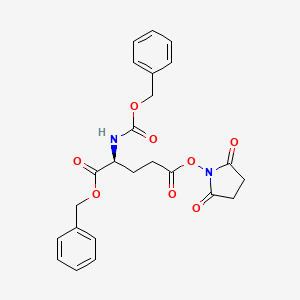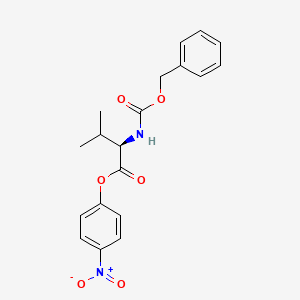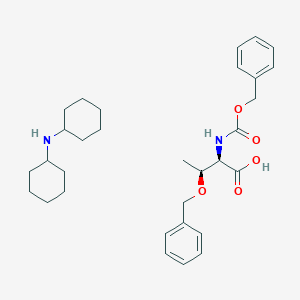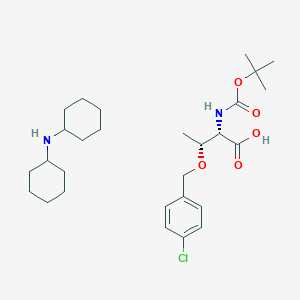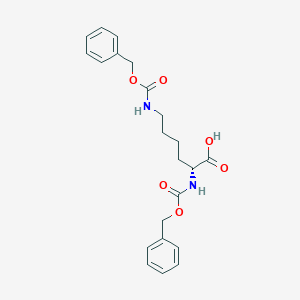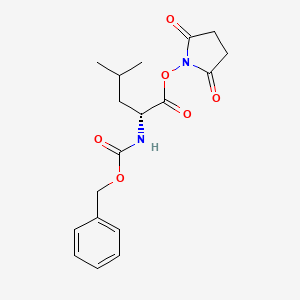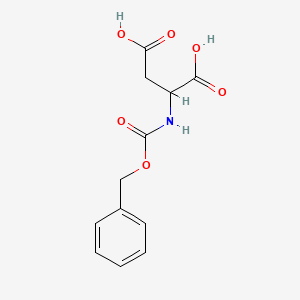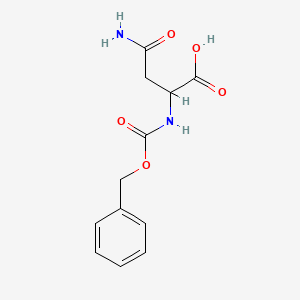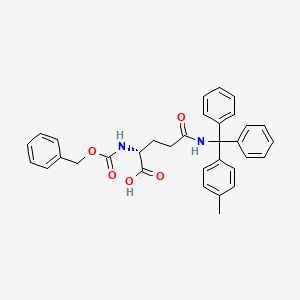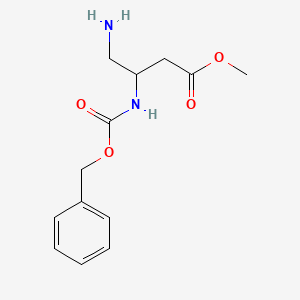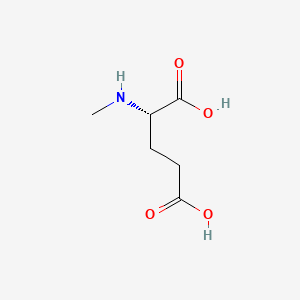
N-Methyl-L-glutamic acid
描述
N-Methyl-L-glutamic acid, also known as methylglutamate, is a chemical derivative of glutamic acid. In this compound, a methyl group is added to the amino group of glutamic acid. It is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .
作用机制
Target of Action
N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .
Mode of Action
The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
This compound is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Pharmacokinetics
It is known that the compound is involved in methane metabolism
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Action Environment
The action of this compound is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .
生化分析
Biochemical Properties
N-Methyl-L-glutamic acid is produced biosynthetically from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Metabolic Pathways
This compound is involved in methane metabolism. It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized through the methylation of glutamic acid. Common methods involve the use of methyl iodide (MeI) or methyl bromide (MeBr) with glutamic acid . The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the careful control of temperature, pH, and reaction time to ensure efficient methylation and minimal by-products.
化学反应分析
Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to glutamic acid.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Glutamic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in studying metabolic pathways, particularly methane metabolism.
Medicine: Research explores its potential in treating neurological disorders due to its neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
相似化合物的比较
Glutamic Acid: The parent compound of N-Methyl-L-glutamic acid.
N-Methyl-D-aspartic Acid: Another methylated derivative of an amino acid with distinct properties.
N-Acetyl-L-glutamic Acid: An acetylated derivative with different biological roles.
Uniqueness: this compound is unique due to its specific role in methane metabolism and its potential neuroprotective effects. Unlike other derivatives, it has a distinct mechanism of action involving methylamine—glutamate N-methyltransferase .
属性
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035891 | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-16-3 | |
| Record name | Methyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-methyl-L-glutamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



